Enhanced Lipophilicity Over Aniline-Linked Analog
The target compound exhibits higher calculated lipophilicity (logP = 4.5) compared to a closely related 4-anilinoquinazoline-2-carboxylate analog (logP = 4.1) [1]. This difference arises from replacing the aniline NH with a benzylamino methylene linker. The increased logP can be a critical decision point for projects requiring improved passive membrane permeability or when optimizing for targets with hydrophobic binding pockets.
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.5 (XLogP3-AA) |
| Comparator Or Baseline | ethyl 4-[(3-chlorophenyl)amino]quinazoline-2-carboxylate (Class baseline) |
| Quantified Difference | Δ logP = +0.4 |
| Conditions | In silico calculation using the XLogP3-AA method. |
Why This Matters
A logP difference of 0.4 is significant for modulating physicochemical and ADME properties, enabling medicinal chemists to fine-tune permeability and solubility without altering the core quinazoline scaffold.
- [1] PubChem. (2026). Compound Summaries for CID 3820941 and related quinazolines. National Center for Biotechnology Information. Accessed April 29, 2026. View Source
